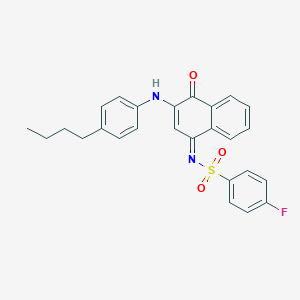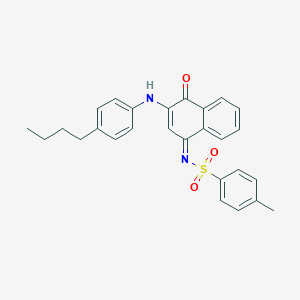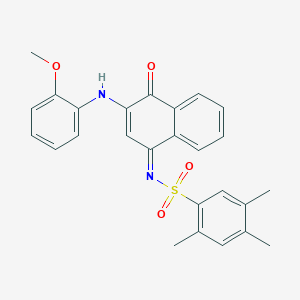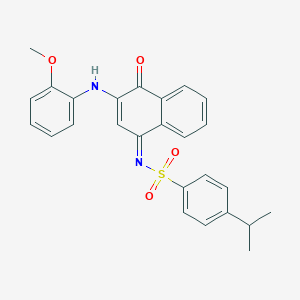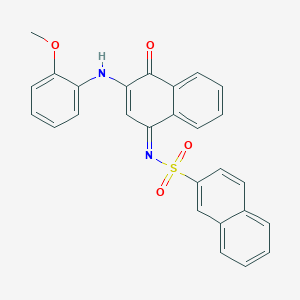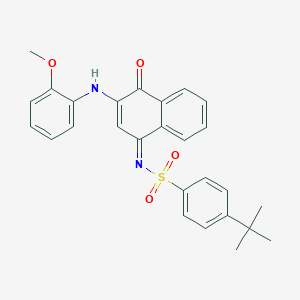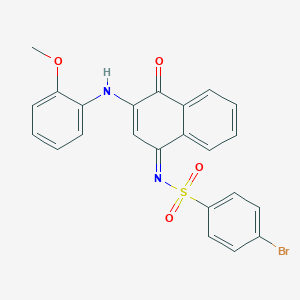![molecular formula C25H29NO6S B281409 Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281409.png)
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the JAK (Janus kinase) family, which plays a critical role in the signaling pathways of cytokines, involved in the immune system. BMS-986165 has been found to have potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Mécanisme D'action
BMS-986165 selectively inhibits the TYK2 protein, which is involved in the signaling pathways of cytokines, such as IL-12, IL-23, and type I interferons. The inhibition of TYK2 leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects:
BMS-986165 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12 and IL-23, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, BMS-986165 has been found to reduce the infiltration of immune cells into the affected tissues, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for lab experiments. It has high selectivity for the TYK2 protein, which reduces the risk of off-target effects. Additionally, it has good oral bioavailability, which makes it suitable for oral administration in animal studies. However, BMS-986165 has some limitations, including its relatively short half-life and the need for frequent dosing.
Orientations Futures
There are several future directions for the research on BMS-986165. One of the potential applications is in the treatment of COVID-19, as the cytokine storm is a major contributor to the severity of the disease. Additionally, BMS-986165 could be studied for its potential applications in the treatment of other autoimmune diseases and inflammatory disorders, such as Sjogren's syndrome, multiple sclerosis, and inflammatory bowel disease. Further research could also focus on improving the pharmacokinetic properties of BMS-986165, such as its half-life and dosing frequency.
Méthodes De Synthèse
The synthesis method of BMS-986165 involves several steps, including the reaction of 2-methylbenzofuran-3-carboxylic acid with ethyl chloroformate to obtain ethyl 2-methylbenzofuran-3-carboxylate. This is followed by the reaction of the obtained product with butyryl chloride to form ethyl 5-butyryl-2-methylbenzofuran-3-carboxylate. The final step involves the reaction of the obtained product with mesitylsulfonyl chloride and diisopropylethylamine to obtain BMS-986165.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. Several preclinical studies have demonstrated its efficacy in the treatment of psoriasis, lupus, and inflammatory bowel disease. Additionally, BMS-986165 has shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and Crohn's disease.
Propriétés
Formule moléculaire |
C25H29NO6S |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
ethyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H29NO6S/c1-7-9-22(27)26(33(29,30)24-16(4)12-15(3)13-17(24)5)19-10-11-21-20(14-19)23(18(6)32-21)25(28)31-8-2/h10-14H,7-9H2,1-6H3 |
Clé InChI |
RZPUZNAMDVNBQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



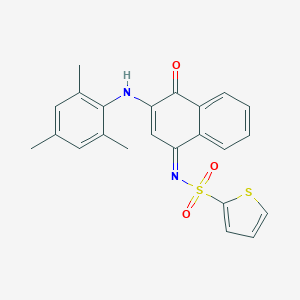
![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
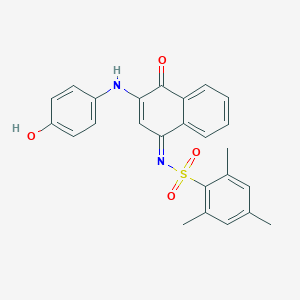
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
